2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one
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Overview
Description
2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes an iodine atom, a nitrophenyl group, and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable cyclohexenone derivative, followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or to convert it into an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with molecular targets through various pathways. The nitrophenyl group can participate in electron transfer reactions, while the iodine atom can act as a leaving group in substitution reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,5-dimethyl-2-cyclohexen-1-one: This compound shares the cyclohexenone core but lacks the iodine and nitrophenyl groups.
5-Iodo-2,2-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one: Similar structure but with different substitution patterns.
Properties
IUPAC Name |
2-iodo-5,5-dimethyl-3-(3-nitroanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O3/c1-14(2)7-11(13(15)12(18)8-14)16-9-4-3-5-10(6-9)17(19)20/h3-6,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBCMJHDZYVLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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